2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine
Overview
Description
2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions and a 3-chlorophenyl group at the 6 position of the triazine ring. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 3-chloroaniline. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine-substituted triazine derivatives, while oxidation reactions can produce oxidized triazine compounds.
Scientific Research Applications
2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also employed in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. It serves as a precursor for the synthesis of compounds with potential biological activity.
Medicine: Research is ongoing to explore the potential therapeutic applications of triazine derivatives, including their use as anticancer, antiviral, and antimicrobial agents.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers. It is also employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. For example, in the context of its potential use as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-(4-chlorophenyl)-1,3,5-triazine
- 2,4-Dichloro-6-(2-chlorophenyl)-1,3,5-triazine
- 2,4-Dichloro-6-(3-methylphenyl)-1,3,5-triazine
Uniqueness
2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group at the 6 position of the triazine ring influences its reactivity and interaction with molecular targets. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,4-dichloro-6-(3-chlorophenyl)-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N3/c10-6-3-1-2-5(4-6)7-13-8(11)15-9(12)14-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUSVERJOHRVGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734915 | |
Record name | 2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61452-85-5 | |
Record name | 2,4-Dichloro-6-(3-chlorophenyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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